molecular formula C8H7Cl2NO B15321706 2-Chloro-1-(6-chloro-5-methyl-3-pyridinyl)ethanone

2-Chloro-1-(6-chloro-5-methyl-3-pyridinyl)ethanone

Cat. No.: B15321706
M. Wt: 204.05 g/mol
InChI Key: LAIOWPRGQWYCCS-UHFFFAOYSA-N
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Description

2-chloro-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-one is an organic compound with the molecular formula C8H7Cl2NO It is a chlorinated derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-one typically involves the chlorination of 1-(6-chloro-5-methylpyridin-3-yl)ethan-1-one. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

    Starting Material: 1-(6-chloro-5-methylpyridin-3-yl)ethan-1-one

    Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)

    Reaction Conditions: Reflux

The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 2-chloro-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity of the final product. The choice of chlorinating agent and reaction conditions may vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines, thiols, or alcohols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), and catalysts (acid or base catalysts).

    Reduction Reactions: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, tetrahydrofuran).

    Oxidation Reactions: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).

Major Products Formed

    Substitution Reactions: Substituted derivatives with nucleophiles replacing chlorine atoms.

    Reduction Reactions: Alcohol derivatives.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-chloro-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(6-chloro-5-methylpyridin-3-yl)ethan-1-one: A precursor in the synthesis of 2-chloro-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-one.

    2-chloro-1-(6-methylpyridin-3-yl)ethan-1-one: A structurally similar compound with a different substitution pattern.

Uniqueness

2-chloro-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-one is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

2-chloro-1-(6-chloro-5-methylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H7Cl2NO/c1-5-2-6(7(12)3-9)4-11-8(5)10/h2,4H,3H2,1H3

InChI Key

LAIOWPRGQWYCCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)C(=O)CCl

Origin of Product

United States

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